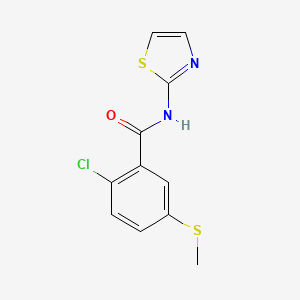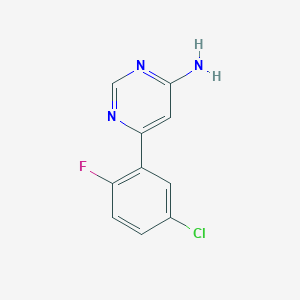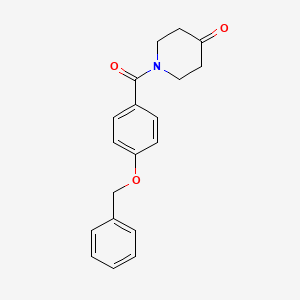
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
描述
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide is a compound that features a benzamide core substituted with a thiazole ring, a chlorine atom, and a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The introduction of the chlorine atom and the methylsulfanyl group can be achieved through nucleophilic substitution reactions. For instance, 2-chloro-5-methylsulfanylbenzamide can be synthesized by reacting 2-chlorobenzoyl chloride with methylthiourea under basic conditions.
Coupling Reactions: The final step involves coupling the thiazole ring with the substituted benzamide. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections due to the presence of the thiazole ring.
Biological Studies: It can be used in studies investigating enzyme inhibition and receptor binding, given its structural features that allow for interactions with biological macromolecules.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the chlorine and methylsulfanyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
2-chloro-5-methylsulfanylbenzamide: Lacks the thiazole ring, which may reduce its biological activity.
N-(1,3-thiazol-2-yl)benzamide: Lacks the chlorine and methylsulfanyl groups, which may affect its binding affinity and specificity.
Uniqueness
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of the thiazole ring, chlorine atom, and methylsulfanyl group, which together enhance its potential for diverse biological activities and applications .
属性
IUPAC Name |
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS2/c1-16-7-2-3-9(12)8(6-7)10(15)14-11-13-4-5-17-11/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDYJWYXHNYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330372 | |
| Record name | 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303065-50-1 | |
| Record name | 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)

![N-cyclohexyl-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7580611.png)
![2-[(4-cyanophenyl)sulfonylamino]-N-naphthalen-2-ylpropanamide](/img/structure/B7580612.png)

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7580621.png)
![5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid](/img/structure/B7580627.png)


![N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7580649.png)




